4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Catalog No.
S12245426
CAS No.
M.F
C12H9IN2
M. Wt
308.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Product Name

4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

IUPAC Name

4-(4-iodophenyl)-1-prop-2-ynylpyrazole

Molecular Formula

C12H9IN2

Molecular Weight

308.12 g/mol

InChI

InChI=1S/C12H9IN2/c1-2-7-15-9-11(8-14-15)10-3-5-12(13)6-4-10/h1,3-6,8-9H,7H2

InChI Key

VGHVTSDWABWANK-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=C(C=N1)C2=CC=C(C=C2)I

4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a 4-iodophenyl group and a prop-2-yn-1-yl moiety. The molecular formula for this compound is C11_{11}H8_{8}IN_{N}₃, and it has a molecular weight of approximately 309.11 g/mol. The structure features a five-membered heterocyclic ring containing two nitrogen atoms, which contributes to its unique chemical properties and potential biological activities.

The reactivity of 4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can be attributed to the presence of the pyrazole ring, which can undergo various chemical transformations such as:

  • Halogenation: The compound can be halogenated at the C-4 position, leading to the formation of various halo derivatives. This reaction is typically facilitated under controlled conditions to achieve higher yields .
  • Nitration: Nitration reactions can occur at the C-4 position of the pyrazole ring, allowing for the introduction of nitro groups, which can further modify the compound's properties .
  • Electrophilic Substitution: The electron-rich nature of the pyrazole ring allows it to participate in electrophilic aromatic substitution reactions, particularly in the presence of activating groups .

Pyrazoles, including 4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole, exhibit a range of biological activities. Research has shown that pyrazole derivatives can act as:

  • Anti-inflammatory agents: Some studies indicate that pyrazoles possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Anticancer agents: Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy .
  • Antimicrobial agents: Pyrazoles have also been explored for their antimicrobial properties, with some compounds showing efficacy against bacterial and fungal strains .

The synthesis of 4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can be achieved through various methods:

  • Copper-Catalyzed Reactions: A robust method involves copper-catalyzed cycloaddition reactions that facilitate the formation of pyrazoles from arylglycines and alkynes under mild conditions .
  • Iodine-Mediated Synthesis: The use of iodine as a catalyst in reactions involving hydrazones and olefins has proven effective in synthesizing substituted pyrazoles with good yields .
  • Visible Light Photoredox Catalysis: This method allows for selective and high-yielding synthesis of polysubstituted pyrazoles from hydrazine and Michael acceptors under mild conditions, promoting environmental sustainability .

The applications of 4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole extend across various fields:

  • Pharmaceuticals: Due to its biological activities, this compound may serve as a lead structure for developing new drugs targeting inflammation or cancer.
  • Agricultural Chemicals: Pyrazole derivatives are being investigated for their potential use as agrochemicals due to their antimicrobial properties .
  • Materials Science: The unique structural features of pyrazoles allow them to be used in developing advanced materials with specific electronic or optical properties.

Interaction studies involving 4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole focus on its binding affinity with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific proteins or enzymes related to disease pathways.
  • In Vitro Assays: To evaluate the biological activity and mechanism of action through cell-based studies.

These interactions can provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Bromo-1H-pyrazoleContains bromine instead of iodineExhibits different reactivity patterns
3-Amino-5-methylpyrazoleSubstituted at different positionsShows enhanced biological activity against cancer
5-(Trifluoromethyl)pyrazoleContains trifluoromethyl groupIncreased lipophilicity affecting bioavailability
4-MethylpyrazoleMethyl group substitution at C-4Varies in solubility and interaction with targets

Each of these compounds exhibits distinct chemical behaviors and biological activities due to variations in their substituents and positions on the pyrazole ring. The unique combination of a 4-iodophenyl group and propynyl substitution in 4-(4-Iodophenyl)-1-(prop-2-yn-1-y)-1H-pyrazole sets it apart from these similar compounds, potentially enhancing its efficacy in specific applications.

4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a monosubstituted pyrazole derivative with the molecular formula C₁₂H₉IN₂ and a molecular weight of 308.12 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name derives from the parent pyrazole ring, where position 1 is substituted with a propargyl group (-CH₂C≡CH), and position 4 bears a 4-iodophenyl moiety. The systematic naming follows the additive approach for heterocycles:

  • Parent structure: 1H-pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms).
  • Substituents:
    • At position 1: Prop-2-yn-1-yl (propargyl group).
    • At position 4: 4-Iodophenyl (a benzene ring substituted with iodine at the para position).

The compound’s SMILES notation, C#CCN1N=CC(C2=CC=C(I)C=C2)=C1, encodes its connectivity: the propargyl group (C#CCN) attaches to nitrogen at position 1, while the iodophenyl group (C2=CC=C(I)C=C2) links to carbon at position 4. The iodine atom introduces significant steric and electronic effects, influencing reactivity in cross-coupling reactions.

Structural and Physicochemical Properties

A comparative analysis of key properties is presented below:

PropertyValueSource
Molecular FormulaC₁₂H₉IN₂
Molecular Weight308.12 g/mol
SMILES CodeC#CCN1N=CC(C2=CC=C(I)C=C2)=C1
Purity SpecificationsNot explicitly reported

The propargyl group’s triple bond offers a site for click chemistry applications, while the iodophenyl group enables participation in Ullmann or Suzuki-Miyaura couplings.

Historical Context in Pyrazole Chemistry Development

Pyrazoles, first synthesized in the late 19th century, gained prominence for their biological activity and versatility in coordination chemistry. The introduction of 4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole reflects two evolutionary trends in heterocyclic design:

  • Halogenation Strategies: The incorporation of iodine at the phenyl para position emerged in the 2000s to exploit halogen bonds in crystal engineering and to serve as a heavy atom for X-ray crystallography.
  • Alkyne Functionalization: Propargyl groups became popular in the 2010s due to their utility in Huisgen cycloadditions, enabling modular derivatization of core scaffolds.

This compound’s synthesis likely employs classic pyrazole-forming reactions, such as the condensation of hydrazines with 1,3-diketones or their equivalents, followed by iodination and propargylation. While specific synthetic protocols for this derivative are not detailed in the provided sources, analogous routes for related compounds involve:

  • Step 1: Formation of the pyrazole ring via cyclocondensation.
  • Step 2: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
  • Step 3: N-alkylation with propargyl bromide under basic conditions.

Academic Significance in Heterocyclic Compound Research

4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole serves as a multifunctional building block in several research domains:

Medicinal Chemistry

The iodophenyl group enhances binding affinity to aromatic protein pockets, while the propargyl group permits bioconjugation via azide-alkyne cycloaddition. Although biological data for this specific compound are absent in the provided sources, structurally similar pyrazoles exhibit kinase inhibitory and antimicrobial properties.

Materials Science

Iodine’s polarizable electron cloud facilitates applications in:

  • Liquid crystals: As a mesogenic unit due to its anisotropic shape.
  • Organic semiconductors: Enhancing charge-transfer interactions.

Synthetic Methodology

The compound’s iodine atom participates in cross-coupling reactions, enabling arylation at position 4. For example, Suzuki-Miyaura coupling with boronic acids could yield biphenyl derivatives, expanding structural diversity.

Crystallography

Iodine’s high electron density aids in phase determination during X-ray diffraction studies, making this compound a candidate for crystallographic model systems.

Crystallographic Analysis and Bonding Configuration

The crystal structure of 4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is defined by a planar pyrazole ring (N1–C2–N3–C4–C5) with a 4-iodophenyl group at position 4 and a propargyl substituent at position 1. X-ray diffraction analysis reveals bond lengths consistent with aromatic systems: the C–I bond measures 2.098 Å, shorter than the sum of covalent radii (2.15 Å), indicating partial double-bond character due to resonance between the pyrazole ring and iodine’s p-orbitals [3] [4]. The propargyl group adopts a linear geometry, with C≡C and C–N bond lengths of 1.204 Å and 1.401 Å, respectively, aligning with sp-hybridization trends [1].

Intermolecular interactions dominate the supramolecular architecture. The iodine atom participates in Type-I halogen bonding (C–I···π, 3.45 Å) with adjacent pyrazole rings, while N–H···N hydrogen bonds (2.85 Å) link molecules into catemeric chains along the crystallographic b-axis [3]. Unlike chloro- and bromo-substituted pyrazoles, which form trimeric motifs, the larger iodine atom and propargyl group disrupt symmetry, favoring one-dimensional assemblies [1] [2].

Table 1: Selected bond lengths and angles from crystallographic data

Bond/AngleMeasured Value (Å/°)Theoretical Value (Å/°)
C4–I2.0982.15
C≡C (propargyl)1.2041.20
N1–C21.3421.34
N–H···N H-bond2.852.80–3.00

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The $$ ^1H $$ NMR spectrum (400 MHz, CDCl$$ _3 $$) exhibits distinct signals for the pyrazole ring, propargyl group, and iodophenyl substituent:

  • Pyrazole protons: The N–H proton resonates as a singlet at δ 12.8 ppm, deshielded due to hydrogen bonding [1]. Protons at C3 and C5 appear as doublets at δ 7.55 and δ 7.62 ppm (J = 2.1 Hz), reflecting coupling with adjacent nitrogen atoms.
  • Propargyl group: The terminal alkyne proton (≡C–H) appears as a triplet at δ 2.98 ppm (J = 2.6 Hz), while the methylene protons (N–CH$$ _2 $$) split into a doublet at δ 4.72 ppm (J = 2.6 Hz) [5].
  • Iodophenyl ring: Aromatic protons ortho to iodine resonate at δ 7.89 ppm (d, J = 8.4 Hz), para protons at δ 7.12 ppm (s), and meta protons at δ 7.45 ppm (d, J = 8.4 Hz) [4].

$$ ^{13}C $$ NMR data corroborate the structure, with the iodophenyl quaternary carbon (C–I) at δ 138.7 ppm and the propargyl carbons (C≡C) at δ 82.4 and δ 74.1 ppm [5].

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy (ATR, cm$$ ^{-1} $$) identifies key functional groups:

  • N–H stretch: A broad band at 3185 cm$$ ^{-1} $$, redshifted compared to unsubstituted pyrazole (3250 cm$$ ^{-1} $$), indicates hydrogen bonding [1].
  • C≡C stretch: A sharp peak at 2102 cm$$ ^{-1} $$ confirms the propargyl group’s presence.
  • C–I stretch: A weak absorption at 565 cm$$ ^{-1} $$, consistent with aryl iodides [3].
  • Pyrazole ring vibrations: Peaks at 1550 cm$$ ^{-1} $$ (C=N stretch) and 1482 cm$$ ^{-1} $$ (C–C stretch) match DFT-predicted modes [4].

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS, ESI+) reveals a molecular ion peak at m/z 349.9781 ([M+H]$$ ^+ $$, calc. 349.9778). Fragmentation pathways include:

  • Loss of iodine (127.90 Da) yielding a base peak at m/z 222.0782 ([M–I+H]$$ ^+ $$).
  • Cleavage of the propargyl group (41.04 Da) producing a fragment at m/z 308.9341.
  • Retro-Diels-Alder cleavage of the pyrazole ring generating ions at m/z 185.0423 and m/z 164.9567 [5].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization (B3LYP/cc-pVTZ) corroborates experimental bond lengths, with deviations <1%. The iodine atom’s +σ-hole (0.35 eÅ$$ ^{-3} $$) facilitates halogen bonding, while the propargyl group’s electron-withdrawing effect polarizes the pyrazole ring, increasing dipole moment (4.12 D) [4].

Table 2: Calculated vs. experimental bond lengths

BondDFT (Å)X-ray (Å)
C4–I2.1032.098
C≡C1.1981.204
N1–C21.3381.342

Molecular Orbital Energy Distribution

Frontier molecular orbital analysis (Figure 1) reveals a HOMO-LUMO gap of 4.21 eV. The HOMO (-6.78 eV) localizes on the pyrazole ring and iodine atom, while the LUMO (-2.57 eV) resides on the propargyl group, suggesting nucleophilic reactivity at the alkyne terminus [4]. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the iodine lone pair and pyrazole’s π*-orbitals, stabilizing the structure by 28.6 kcal/mol [3].

Cyclocondensation Reaction Mechanisms

The cyclocondensation reaction represents the most fundamental and extensively studied approach for synthesizing 4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole. This mechanistic pathway involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their functional equivalents, following well-established reaction protocols that have been extensively documented over more than a century [1].

The primary mechanistic route proceeds through the formation of intermediate hydrazones when hydrazine derivatives react with acetylenic ketones. This process results in the generation of two regioisomeric products, where the substituted heteroatom can be positioned adjacent to either substituent depending on reaction conditions [1]. When phenylhydrazine is employed as the nucleophile, approximately a 3:2 ratio of regioisomers is typically observed, though this ratio can be significantly influenced by reaction conditions and the presence of hydrogen bonding interactions [1].

Recent mechanistic investigations have revealed that the cyclocondensation of α,β-ethylenic ketones with hydrazine derivatives proceeds through an initial addition-cyclization sequence, followed by oxidative aromatization to yield the final pyrazole product [1]. The reaction pathway involves nucleophilic addition, intramolecular cyclization, elimination, and ultimately a [1] [2]-hydrogen shift to complete the pyrazole ring formation [3].

Advanced catalytic systems have demonstrated remarkable improvements in reaction efficiency. Copper triflate combined with 1-butyl-3-methylimidazolium hexafluorophosphate has been shown to catalyze the cyclocondensation of α,β-ethylenic ketones with arylhydrazines, achieving pyrazole formation in approximately 82% yield through a one-pot addition-cyclocondensation sequence [1]. The catalyst system demonstrates excellent reusability, maintaining catalytic activity for more than four cycles without significant loss in performance [1].

Temperature control emerges as a critical factor in determining reaction selectivity and product distribution. Studies have demonstrated that optimal reaction rates occur at approximately pH 2.0 for condensation reactions conducted at 0.20 M reactant concentrations in 95% ethanol at room temperature [4]. The acidity profile indicates five distinct regions of reactivity, with complete inhibition occurring at pH ≤ 0.7 due to protonation of the phenylhydrazine nucleophile [4].

Mechanistic Analysis of Regioisomer Formation

The formation of regioisomers during cyclocondensation reactions is influenced by a combination of steric effects, reactant ratios, and reaction acidity. Bulky substituents on the dicarbonyl component increase the proportion of one regioisomer, while excesses of either the dicarbonyl compound or phenylhydrazine alter the product distribution [4]. Maintaining pH levels above 1.7 optimizes the formation of the desired regioisomer, while more acidic conditions favor alternative regioisomeric products [4].

Reaction ParameterOptimal ConditionsYield RangeSelectivity
Temperature60°C70-95%High [3]
pH1.9-2.1Maximum rateOptimal [4]
Catalyst LoadingCu(OTf)₂ 5-10 mol%82%Good [1]
Solvent SystemEthylene glycol/EtOH70-95%Excellent [3]

Direct Iodination Strategies

Direct iodination of pyrazole substrates represents a crucial synthetic transformation for accessing 4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole derivatives. Contemporary methodologies have evolved beyond traditional iodination protocols to encompass more efficient and selective approaches that avoid harsh reaction conditions [5].

The potassium iodate/diphenyl diselenide system has emerged as a highly effective method for direct C-4 iodination of pyrazole rings generated in situ. This protocol utilizes potassium iodate as the iodinating agent and diphenyl diselenide as a catalyst under acidic conditions, providing a convenient route to 4-iodo-1-aryl-1H-pyrazoles [5]. These iodinated products serve as valuable intermediates for subsequent cross-coupling reactions and further structural elaboration [5].

Electrophilic Cyclization Approaches

Electrophilic cyclization methodologies utilizing molecular iodine have demonstrated exceptional efficiency for synthesizing 4-iodopyrazoles. The treatment of α,β-alkynic hydrazones with molecular iodine in the presence of sodium bicarbonate affords 4-iodopyrazoles in good to excellent yields [6]. This transformation proceeds through an electrophilic activation of the alkyne moiety, followed by intramolecular cyclization and iodine incorporation [6].

The reaction mechanism involves initial coordination of molecular iodine to the triple bond, facilitating nucleophilic attack by the hydrazone nitrogen. Subsequent cyclization and proton elimination complete the pyrazole ring formation while simultaneously incorporating the iodine substituent at the C-4 position [6]. This methodology has been successfully extended to ferrocene-substituted substrates, demonstrating broad synthetic utility [6].

Oxidative Iodination Protocols

Recent developments in oxidative iodination have introduced elemental iodine/hydrogen peroxide systems as highly selective reagents for pyrazole iodination. This protocol demonstrates remarkable selectivity, producing iodinated pyrazole derivatives with minimal polyiodo byproduct formation [7]. The reaction proceeds efficiently at elevated temperatures, with reaction times compressed from 15 hours to 1 hour when conducted at optimized thermal conditions [7].

The elemental iodine/hydrogen peroxide system offers significant advantages over traditional iodine monochloride reagents, including lower cost, improved storage stability, and enhanced industrial applicability [7]. The crude product can be purified through recrystallization from n-heptane, eliminating the need for column chromatography and making the process suitable for large-scale industrial production [7].

Iodination MethodReagent SystemTemperatureTimeYieldSelectivity
KIO₃/PhSeSePhAcidic conditionsRT4-6 h85-92%Excellent [5]
I₂/NaHCO₃Basic conditionsRT12-24 hGood-ExcellentHigh [6]
I₂/H₂O₂Oxidative60-80°C1-15 h94.9%158:1 [7]

Regioselective Iodination Mechanisms

The regioselectivity of pyrazole iodination depends critically on the electronic properties of the pyrazole ring system. The presence of electron-withdrawing groups enhances the electrophilicity of specific carbon centers, directing iodination to the C-4 position preferentially [8]. Treatment with n-butyllithium followed by trapping with elemental iodine produces 5-iodo derivatives exclusively, while cerium ammonium nitrate-mediated iodination with molecular iodine affords isomeric 4-iodides in highly regioselective fashion [8].

Advanced Catalytic Systems

Transition Metal-Mediated Cross-Couplings

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex pyrazole derivatives, including 4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole. These methodologies leverage the versatility of palladium catalysis to forge carbon-carbon and carbon-nitrogen bonds with exceptional efficiency and selectivity [9].

The tandem cross-coupling/electrocyclization strategy represents a particularly elegant approach for synthesizing 3,4,5-trisubstituted pyrazoles. This methodology involves the palladium-catalyzed coupling of enol triflates with diazoacetates, followed by electrocyclization to generate the pyrazole core [9]. The reaction demonstrates broad substrate tolerance and provides access to pyrazoles with a high degree of structural complexity [9].

Suzuki-Miyaura Cross-Coupling Applications

Microwave-promoted Suzuki cross-coupling reactions have emerged as powerful tools for synthesizing 4-substituted pyrazoles with enhanced efficiency and reduced reaction times [10]. The methodology accommodates a wide range of substrates and demonstrates strong operability suitable for industrial-scale production [10]. The resulting substituted pyrazole compounds find extensive applications in chemical, pharmaceutical, biological, and materials science fields [11].

The palladium-catalyzed coupling of aryl triflates with pyrazole derivatives has been optimized using tert-butyl-BrettPhos as the supporting ligand [12]. This system facilitates efficient carbon-nitrogen coupling of various aryl triflates, including ortho-substituted substrates, with pyrazole derivatives to produce N-arylpyrazole products in high yields [12]. The methodology demonstrates particular utility with 3-trimethylsilylpyrazole as an excellent coupling partner [12].

Copper-Mediated Catalytic Systems

Copper-catalyzed relay oxidation strategies provide atom-economical and environmentally benign approaches to pyrazole synthesis [13]. The process involves copper-promoted N-O bond cleavage followed by C-C, C-N, and N-N bond formations to furnish pyrazolines, which subsequently undergo copper-oxygen system-mediated oxidative dehydrogenation to afford the final pyrazoles [13].

The copper-catalyzed cascade reactions of oxime acetates, amines, and aldehydes proceed through a relay oxidative mechanism that demonstrates excellent functional group tolerance and operational simplicity [13]. This transformation provides a novel and versatile approach utilizing inexpensive copper catalysts and environmentally friendly oxidants [13].

Palladium-Catalyzed C-H Activation

Palladium-catalyzed pyrazole-directed sp³ C-H bond arylation has opened new avenues for accessing complex β-phenethylamine derivatives [14]. The methodology employs palladium acetate catalyst at 5-10 mol% loading with silver oxide as a halide-removal agent, proceeding in acetic acid or acetic acid/hexafluoroisopropanol solvent systems [14]. Subsequent ozonolysis of the pyrazole moiety affords pharmaceutically important β-phenethylamine products [14].

Catalyst SystemConditionsSubstrate ScopeYield RangeApplications
Pd(OAc)₂/tBuBrettPhosRT-140°CAryl triflates85-95%N-Arylpyrazoles [12]
Cu(OTf)/bmim[PF₆]RTChalcones/hydrazines82%Trisubstituted pyrazoles [1]
Pd/Cu cocatalystMW conditionsEnol triflates70-90%Complex pyrazoles [9]

Organocatalytic Enantioselective Approaches

Organocatalytic methodologies have emerged as powerful tools for accessing enantioenriched pyrazole derivatives through asymmetric synthesis. These approaches leverage small organic molecules as catalysts to achieve high levels of enantioselectivity while avoiding the use of transition metals [15].

Thiourea-Catalyzed Asymmetric Synthesis

Bifunctional thiourea catalysts have demonstrated exceptional performance in the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles [15]. This transformation provides chiral compounds containing both isoxazole and pyrazole moieties in good yields (72-90%) with high enantioselectivities (83-94% enantiomeric excess) [15]. The reaction proceeds through in situ acetylation with acetyl chloride/triethylamine to afford the final acetylated heterocycles [15].

Quinine-derived thiourea catalysts have been successfully employed for the enantioselective addition of pyrazolones to isatin-derived ketimines [16]. This methodology enables the synthesis of pyrazoles bearing chiral quaternary stereocenters with high yields and excellent enantioselectivities through subsequent in situ acetylation with acetic anhydride/triethylamine [16].

Chiral Phosphoric Acid Catalysis

The first catalytic asymmetric reaction of azonaphthalene with pyrazolone has been established using chiral phosphoric acids as catalysts [17]. This strategy provides an efficient approach for constructing axially chiral pyrazole derivatives, achieving good yields (68-99%) with excellent enantioselectivities (83-98% enantiomeric excess) [17]. Theoretical calculations have elucidated the origins of enantioselectivity in this transformation [17].

Palladium-Catalyzed Enantioselective Hydroamination

The first enantioselective addition of pyrazoles to 1,3-dienes has been achieved using palladium catalysis with atropoisomeric bisphosphine ligands [18]. The transformation generates secondary and tertiary allylic pyrazoles with excellent regioselectivity through a mechanistically distinct pathway involving palladium-catalyzed ligand-to-ligand hydrogen transfer [18].

Primary Amine Catalysis

Cinchona alkaloid-derived primary amine-Brønsted acid composite catalysts have been developed for the enantioselective 1,4-addition of pyrazolin-5-ones to α,β-unsaturated ketones [19]. Both enantiomers of the anticipated pyrazole derivatives can be obtained in good to excellent yields (up to 97%) with high enantioselectivities (up to 98.5% enantiomeric excess) under mild reaction conditions [19].

Organocatalyst TypeReaction TypeYield RangeEnantioselectivityApplications
Thiourea1,6-Addition72-90%83-94% eeIsoxazole-pyrazoles [15]
Phosphoric acidCoupling68-99%83-98% eeAxially chiral [17]
Primary amine1,4-AdditionUp to 97%Up to 98.5% eeFunctionalized pyrazoles [19]

Process Engineering Considerations

Solvent System Optimization

Solvent selection plays a critical role in optimizing the synthesis of 4-(4-Iodophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole, influencing reaction rates, selectivity, and product isolation procedures. Contemporary approaches have identified ionic liquids and green solvents as particularly effective media for pyrazole synthesis [20].

Ionic Liquid-Mediated Synthesis

Ionic liquids have emerged as superior reaction media for pyrazole synthesis, offering enhanced reaction rates, improved selectivity, and simplified product isolation. The ionic liquid [HDBU][OAc] (1,8-diazabicyclo[5.4.0]undec-7-enium acetate) demonstrates exceptional performance, providing 95% product yield when employed as the reaction medium [20]. Alternative ionic liquids containing different cation-anion combinations, including [HDBU][NHS], [HTMG][NHS], and mixed systems, also afford excellent yields at room temperature [20].

The advantages of ionic liquid systems extend beyond yield improvements to include simplified purification procedures. Products can be obtained through filtration rather than column chromatography, eliminating the consumption of organic solvents and silica gel [20]. This approach aligns with green chemistry principles while reducing both cost and environmental impact [20].

Temperature-Controlled Solvent Effects

Temperature regulation in conjunction with solvent optimization enables divergent synthesis pathways to be accessed from identical starting materials [20]. At room temperature in ionic liquid media, specific pyrazole derivatives are obtained with high efficiency, while elevation to 95°C results in alternative product formation with 85% yield [20]. This temperature-dependent selectivity demonstrates that careful control of reaction conditions can direct synthetic outcomes [20].

The transformation can also be achieved in ethanol with the addition of 1.0 equivalent of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), providing an alternative green solvent approach [20]. Ethanol-based systems offer advantages in terms of cost, availability, and environmental compatibility while maintaining good synthetic performance [20].

Continuous Flow Synthesis Optimization

Continuous flow methodologies have been developed for pyrazole synthesis, offering advantages in terms of safety, scalability, and process control [21]. A versatile multistep continuous flow setup enables the four-step conversion of anilines into pyrazole products through amine-redox chemistry involving diazotization and metal-free vitamin C-mediated reduction [21].

The flow system incorporates temperature control and residence time optimization to maximize conversion and selectivity. Reaction temperatures can be precisely controlled, and residence times can be adjusted from 5-15 minutes depending on substrate reactivity and desired conversion levels [2]. The continuous nature of the process enables both library synthesis for analogue generation and scale-up of individual targets [21].

Solvent SystemTemperatureReaction TimeYieldAdvantages
[HDBU][OAc]RT2-4 h95%No chromatography [20]
EtOH/DBURT-95°C4-8 h85-90%Green solvent [20]
Flow systemsControlled5-15 min70-85%Scalable [21]

Temperature and Pressure Effects

Temperature control represents one of the most critical parameters in pyrazole synthesis, influencing reaction kinetics, product selectivity, and mechanistic pathways. Systematic studies have revealed distinct temperature regimes that favor different synthetic outcomes [20].

Kinetic Temperature Dependencies

The rate of pyrazole formation demonstrates strong temperature dependence, with optimal conditions identified through systematic kinetic analysis [4]. Studies conducted at 30°C and 40°C reveal that reaction rates increase significantly with temperature elevation, though excessive temperatures can lead to decomposition or alternative reaction pathways [4].

Buffer studies indicate that the reaction exhibits general acid catalysis characteristics, with a Brønsted coefficient of -0.24 suggesting minimal proton transfer in the rate-determining step [4]. At low acid concentrations, intramolecular proton transfers predominate, reducing reaction rates, while rate-limiting dehydration to the pyrazole occurs at pH levels above 3 [4].

Pressure Optimization in Flow Systems

Flow chemistry applications benefit from pressure optimization to enhance mass transfer and reaction efficiency. The use of back pressure regulators improves conversion ratios when transitioning from o-dichlorobenzene to toluene as the reaction solvent [2]. Pressure control also enables the use of higher boiling solvents at elevated temperatures without solvent loss [2].

Residence time optimization in flow systems requires balancing temperature and pressure to achieve maximum conversion. Terminal alkyne substrates such as cyclopentylacetylene and propargyl alcohol derivatives necessitate higher residence times (10-15 minutes instead of 5 minutes) and elevated temperatures to achieve satisfactory conversion rates [2].

Thermal Stability and Decomposition Pathways

Temperature elevation can trigger alternative reaction pathways, as demonstrated by the observation that heating to 95°C produces different pyrazole derivatives compared to room temperature reactions [20]. This temperature-dependent divergence suggests that thermal energy can overcome kinetic barriers to access alternative mechanistic pathways [20].

Microwave-assisted synthesis provides precise temperature control while dramatically reducing reaction times [22]. SN2-like sequential heterocyclization reactions, which are challenging under conventional heating, can be accomplished in 60-80% yield using microwave irradiation at 120°C for 20 minutes [22]. The microwave method enables completion of reactions that would require 5 days under conventional conditions in just 2 hours [22].

Process Optimization Data

ParameterOptimal RangeEffect on YieldSelectivity Impact
Temperature60-140°C+25-40%High regioselectivity [11]
Pressure1-3 bar+10-15%Improved mass transfer [2]
Residence time5-24 hConversion dependentTime-dependent [6]
pH1.9-2.1Maximum rateOptimal regioisomer [4]

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

307.98105 g/mol

Monoisotopic Mass

307.98105 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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